REACTION_SMILES
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[CH2:1]([CH3:2])[C:3]1([OH:13])[CH:4]2[CH2:5][CH:6]3[CH2:7][CH:8]([CH2:9][CH:10]1[CH2:11]3)[CH2:12]2.[CH3:25][c:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1.[c:14]1([CH3:15])[cH:16][cH:17][c:18]([S:19]([OH:20])(=[O:21])=[O:22])[cH:23][cH:24]1>>[CH:1]([CH3:2])=[C:3]1[CH:4]2[CH2:5][CH:6]3[CH2:7][CH:8]([CH2:9][CH:10]1[CH2:11]3)[CH2:12]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC1(O)C2CC3CC(C2)CC1C3
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)O)cc1
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Name
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Type
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product
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Smiles
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CC=C1C2CC3CC(C2)CC1C3
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |